![molecular formula C19H35NO2Si2 B14369345 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide CAS No. 90359-74-3](/img/structure/B14369345.png)
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is a complex organic compound characterized by the presence of a bis(trimethylsilyl)methyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide typically involves the reaction of a benzamide derivative with bis(trimethylsilyl)methyl reagents. One common method includes the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the benzamide, followed by the addition of bis(trimethylsilyl)methyl chloride. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.
Substitution: Trimethylsilyl chloride in dichloromethane or bis(trimethylsilyl)acetamide in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: Used as a non-nucleophilic base in organic synthesis.
Chlorobis(trimethylsilyl)methane: Utilized in the synthesis of bis(trimethylsilyl)allyl compounds.
Metal bis(trimethylsilyl)amides: Coordination complexes with various metals, used in catalysis and materials science.
Uniqueness
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. This makes it particularly valuable in complex organic syntheses where selective reactions are required.
Eigenschaften
CAS-Nummer |
90359-74-3 |
|---|---|
Molekularformel |
C19H35NO2Si2 |
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
2-[bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide |
InChI |
InChI=1S/C19H35NO2Si2/c1-10-20(11-2)18(21)16-13-12-15(22-3)14-17(16)19(23(4,5)6)24(7,8)9/h12-14,19H,10-11H2,1-9H3 |
InChI-Schlüssel |
YNMDZASFKRIMBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


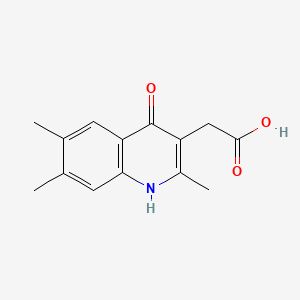
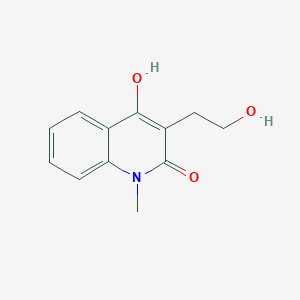

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
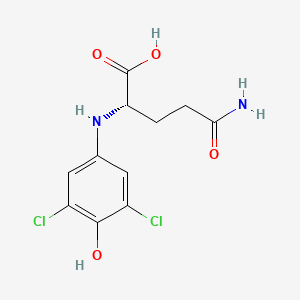
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

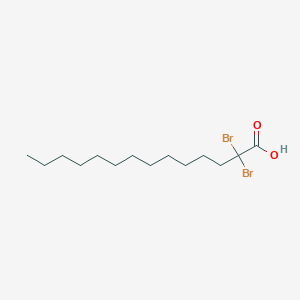

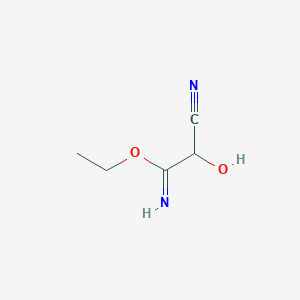
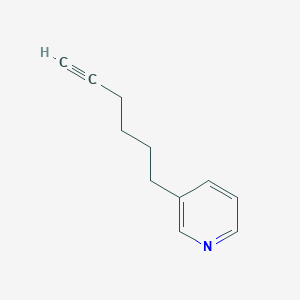

![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
